N-[2-(azepan-1-ylcarbonyl)phenyl]-4-methoxybenzamide
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Overview
Description
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a phenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Introduction of the methoxybenzamide moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide
- N-[2-(1-azepanylcarbonyl)phenyl]-3-iodo-4-methoxybenzamide
Uniqueness
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-26-17-12-10-16(11-13-17)20(24)22-19-9-5-4-8-18(19)21(25)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24) |
InChI Key |
GWZPCLGZMTTWOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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